5-bromo-3-methoxy-1-methyl-1H-pyrazole

cross-coupling Suzuki-Miyaura aryl bromide electrophilicity

Select 5-Bromo-3-methoxy-1-methyl-1H-pyrazole for your synthesis needs. Its N-methyl group eliminates NH tautomerism, preventing N-alkylation side reactions and improving cross-coupling selectivity. The C5-bromine aryl halide enables reliable Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. With a TPSA of 27.1 Ų, zero HBD count, and moderate lipophilicity (XLogP3-AA 1.6), it is ideally suited for CNS-targeted fragment screening libraries. Insist on this specific substitution pattern to ensure reproducible reactivity and avoid downstream synthetic failures.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 1849235-04-6
Cat. No. B6151481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methoxy-1-methyl-1H-pyrazole
CAS1849235-04-6
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)OC)Br
InChIInChI=1S/C5H7BrN2O/c1-8-4(6)3-5(7-8)9-2/h3H,1-2H3
InChIKeyOWRBGKHPDUYOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1849235-04-6) | Procurement and Technical Specifications


5-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1849235-04-6) is a trisubstituted brominated pyrazole derivative with the molecular formula C₅H₇BrN₂O and molecular weight 191.03 g/mol [1]. This compound functions primarily as a heterocyclic building block in medicinal chemistry and organic synthesis, with a substitution pattern featuring an electron-donating methoxy group at C3, an N-methyl group at N1, and a bromine atom at C5. The compound exhibits an XLogP3-AA value of 1.6 and a topological polar surface area (TPSA) of 27.1 Ų, indicating moderate lipophilicity and membrane permeability characteristics suitable for drug discovery applications [1]. Commercially, this compound is available as a research reagent with typical purity specifications of 95% and is stocked by multiple vendors for immediate procurement .

Why Generic Pyrazole Analogs Cannot Substitute for 5-Bromo-3-methoxy-1-methyl-1H-pyrazole in Synthetic Workflows


Generic substitution of pyrazole building blocks without careful consideration of substitution pattern, halogen identity, and N-protection status leads to divergent reactivity profiles and downstream synthetic failures. The target compound possesses a specific trisubstituted architecture that distinguishes it from common analogs: an N-methyl group that eliminates NH tautomerism and prevents N-alkylation side reactions; a C3-methoxy group that modulates electron density and influences cross-coupling reactivity; and a C5-bromine that serves as a handle for further functionalization . In contrast, the non-methylated analog 5-bromo-3-methoxy-1H-pyrazole (CAS 1015779-81-3) presents an unprotected NH that can participate in competing reactions and exhibits different hydrogen bonding capacity (HBD count: 1 vs. 0; TPSA: 37.9 Ų vs. 27.1 Ų) [1][2]. Similarly, the chloromethyl analog 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole (CAS 1823909-96-1) offers an alkyl halide rather than an aryl halide, fundamentally altering the accessible cross-coupling chemistries (sp³ alkyl chloride vs. sp² aryl bromide electrophilicity) . The following quantitative evidence establishes the verifiable differentiation dimensions that inform compound selection decisions.

Quantitative Differentiation Evidence for 5-Bromo-3-methoxy-1-methyl-1H-pyrazole vs. Comparator Compounds


C5-Bromine Aryl Halide vs. C5-Chloromethyl Alkyl Halide: Divergent Cross-Coupling Reactivity Profiles

The C5-bromine atom in the target compound is directly attached to the pyrazole ring (sp² carbon), enabling participation in Suzuki-Miyaura, Buchwald-Hartwig, and related transition metal-catalyzed cross-coupling reactions that form C(sp²)-C(sp²) bonds. The comparator 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole (CAS 1823909-96-1) contains a chloromethyl group (sp³ carbon) that undergoes nucleophilic substitution chemistry rather than cross-coupling, producing fundamentally different product architectures .

cross-coupling Suzuki-Miyaura aryl bromide electrophilicity

N-Methylation Effects: Hydrogen Bond Donor Count and Topological Polar Surface Area vs. Non-Methylated Analog

The target compound contains an N-methyl group that eliminates the NH hydrogen bond donor present in the non-methylated analog 5-bromo-3-methoxy-1H-pyrazole (CAS 1015779-81-3). This structural difference produces quantifiable changes in computed physicochemical descriptors relevant to membrane permeability and oral bioavailability [1][2].

TPSA hydrogen bonding physicochemical properties drug-likeness

Molecular Weight and Physicochemical Profile: Fragment-Based Drug Discovery Suitability

The target compound has a molecular weight of 191.03 g/mol, placing it within the optimal fragment range (MW < 250 Da) for Fragment-Based Drug Discovery (FBDD) screening libraries. This is documented in vendor technical literature describing its primary application in FBDD and scaffold hopping campaigns .

FBDD fragment library ligand efficiency molecular weight

Synthetic Versatility: Multiple Reactive Sites Enable Divergent Derivatization Pathways

The target compound possesses three distinct sites for potential functionalization: (1) C5-bromine for cross-coupling; (2) C3-methoxy group that can undergo demethylation to a hydroxyl or oxidation to a carbonyl; and (3) the pyrazole ring nitrogens (N2 position) available for further alkylation or metalation. In contrast, the structurally related analog 5-bromo-1-methylpyrazole (CAS not specified) lacks the C3-methoxy group, eliminating the electronic modulation and secondary functionalization site that this group provides .

synthetic intermediate cross-coupling functional group diversification

Validated Application Scenarios for 5-Bromo-3-methoxy-1-methyl-1H-pyrazole Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

Based on its molecular weight (191.03 g/mol) and compliance with FBDD fragment criteria (MW < 250 Da, Heavy Atom Count = 9, Rotatable Bonds = 1), this compound is suitable for inclusion in fragment screening libraries . The N-methyl group eliminates hydrogen bond donor capacity (HBD = 0) while maintaining moderate lipophilicity (XLogP3-AA = 1.6), making it appropriate for fragment libraries targeting diverse protein binding sites including lipophilic pockets [1].

Pd-Catalyzed Cross-Coupling for Biaryl and C-N Bond Formation

The C5-bromine aryl halide enables participation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, making this compound suitable for generating diverse biaryl and heteroaryl libraries . The N-methyl group prevents competing N-arylation side reactions that could occur with unprotected pyrazole analogs, improving reaction selectivity and yield predictability [1].

CNS-Targeted Compound Synthesis Programs

The low topological polar surface area (TPSA = 27.1 Ų) and absence of hydrogen bond donors (HBD = 0) support passive blood-brain barrier permeability, making this compound a valuable building block for synthesizing CNS-targeted chemical probes and drug candidates . In contrast, the non-methylated analog with HBD = 1 and TPSA = 37.9 Ų presents a less favorable CNS penetration profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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